Product packaging for Isoxazole, 5-(4-fluorophenyl)-3-methyl-(Cat. No.:CAS No. 70862-53-2)

Isoxazole, 5-(4-fluorophenyl)-3-methyl-

Cat. No.: B3056370
CAS No.: 70862-53-2
M. Wt: 177.17 g/mol
InChI Key: ZIFWYFRYVMYQIW-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Bioactive Compound Discovery

The isoxazole nucleus is a versatile building block in the development of new drugs due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological macromolecules. The presence of both a hydrogen bond donor (N-H) and acceptor (O) within a planar, aromatic system allows for specific and strong binding to enzyme active sites and receptor pockets. nih.gov This has led to the incorporation of the isoxazole moiety into a multitude of compounds with diverse therapeutic applications.

The isoxazole scaffold is a key component in a wide range of biologically active compounds, demonstrating its importance in the discovery of new medicines. researchgate.net Research has shown that isoxazole derivatives possess a remarkable array of pharmacological activities, including:

Anticancer: Many isoxazole-based compounds have been investigated as potential anticancer agents. researchgate.netnih.gov For instance, derivatives have shown the ability to inhibit heat shock protein 90 (Hsp90), a key target in cancer therapy. jocpr.com

Anti-inflammatory: The isoxazole ring is a core structure in several anti-inflammatory drugs. nih.gov For example, some derivatives have been explored for their ability to inhibit key inflammatory mediators. semanticscholar.org

Antimicrobial: The isoxazole scaffold is present in a number of antibacterial and antifungal agents. researchgate.net Research has demonstrated the efficacy of isoxazole derivatives against various pathogenic microorganisms. researchgate.net

Antiviral: Certain isoxazole compounds have exhibited promising antiviral activity.

Anticonvulsant: The isoxazole moiety is a feature of some established anticonvulsant medications. researchgate.net

The versatility of the isoxazole ring allows for extensive chemical modifications at its various positions, enabling medicinal chemists to fine-tune the pharmacological profile of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov The introduction of different substituents can significantly influence the compound's biological activity.

Detailed research into specific isoxazole derivatives continues to uncover new therapeutic potentials. For example, a hybrid molecule containing a 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one structure has been synthesized and evaluated for its in vitro anticancer activity against various cancer cell lines. researchgate.net Furthermore, studies on substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have revealed their potential antibacterial activities. researchgate.net The compound Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting the industrial relevance of this class of compounds. chemimpex.com

Historical Context and Evolution of Isoxazole-Based Therapeutics

The history of isoxazole chemistry dates back to the late 19th century. Over the decades, the understanding of isoxazole synthesis and reactivity has grown immensely, paving the way for its use in drug development. Early research focused on the fundamental chemistry of the isoxazole ring, but its therapeutic potential was soon recognized.

The development of isoxazole-containing drugs has seen a steady progression, with several notable examples reaching the market and making a significant impact on clinical practice. Some key milestones in the evolution of isoxazole-based therapeutics include:

Sulfisoxazole: One of the early successes, this sulfonamide antibiotic demonstrated the clinical utility of the isoxazole scaffold in treating bacterial infections. jocpr.com

Leflunomide: An isoxazole derivative approved for the treatment of rheumatoid arthritis, showcasing the scaffold's potential in managing autoimmune diseases. jocpr.com

Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, highlighting the ability to design highly specific drugs around the isoxazole core. cymitquimica.com

Risperidone: An atypical antipsychotic medication that incorporates an isoxazole ring, demonstrating its application in treating complex neurological disorders. jocpr.com

The continuous development of novel synthetic methodologies has been crucial to the advancement of isoxazole-based drug discovery. semanticscholar.org Modern techniques allow for the efficient and regioselective synthesis of a wide variety of isoxazole derivatives, facilitating the exploration of new chemical space and the optimization of lead compounds. researchgate.net The journey from early synthetic explorations to the rational design of sophisticated isoxazole-based drugs illustrates the enduring importance of this heterocyclic scaffold in the quest for new and improved medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B3056370 Isoxazole, 5-(4-fluorophenyl)-3-methyl- CAS No. 70862-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70862-53-2

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

ZIFWYFRYVMYQIW-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)F

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)F

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of Isoxazole, 5 4 Fluorophenyl 3 Methyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of isoxazole (B147169) derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 3,5-disubstituted isoxazole typically exhibits characteristic signals for the aromatic protons, the isoxazole ring proton, and any substituents. For a compound like 5-(4-fluorophenyl)-3-methylisoxazole, the methyl group at the 3-position would appear as a singlet, typically in the range of δ 2.40 ppm. The isoxazole proton at the 4-position is expected to resonate as a singlet around δ 6.7-6.8 ppm. The protons of the 4-fluorophenyl group will present as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns influenced by the fluorine atom. For instance, in the related compound 3-phenyl-5-(p-tolyl)isoxazole, the methyl protons appear at δ 2.40 ppm and the isoxazole proton at δ 6.77 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the methyl group is expected to appear at approximately δ 21 ppm. The isoxazole ring carbons (C3, C4, and C5) typically resonate in the range of δ 95-175 ppm. For example, in 3-phenyl-5-(p-tolyl)isoxazole, the C4 carbon appears at δ 96.8 ppm, while the substituted carbons C3 and C5 are observed at δ 162.8 ppm and δ 170.5 ppm, respectively. rsc.org The carbons of the 4-fluorophenyl ring will show characteristic shifts and C-F coupling constants.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignments made from 1D spectra.

Proton (¹H) Expected Chemical Shift (δ ppm) Carbon (¹³C) Expected Chemical Shift (δ ppm)
Isoxazole H-46.7 - 6.8Isoxazole C-495 - 100
Methyl (CH₃)~2.4Methyl (CH₃)~21
Aromatic (Ar-H)7.0 - 8.0Aromatic (Ar-C)115 - 165
Isoxazole C-3160 - 165
Isoxazole C-5168 - 172

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Structural Confirmation

Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a 5-(4-fluorophenyl)-3-methylisoxazole derivative would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively), C=N and C=C stretching vibrations of the isoxazole and phenyl rings (typically in the 1400-1650 cm⁻¹ region), and a strong C-F stretching band (around 1200-1250 cm⁻¹). The N-O stretching vibration of the isoxazole ring is also expected in the 1100-1200 cm⁻¹ range.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isoxazole derivatives, containing conjugated π-systems, typically exhibit strong absorption bands in the ultraviolet region. The spectrum is expected to show π → π* transitions associated with the phenyl and isoxazole rings. The exact position of the absorption maxima (λ_max) will be influenced by the substitution pattern and the solvent used. Theoretical studies on isoxazole derivatives suggest that these compounds have significant electronic absorption properties.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Methyl C-H Stretch2900 - 3000
C=N / C=C Stretch (Ring)1400 - 1650
C-F Stretch1200 - 1250
N-O Stretch (Ring)1100 - 1200

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For Isoxazole, 5-(4-fluorophenyl)-3-methyl-, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular formula (C₁₀H₈FNO). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for 3,5-disubstituted isoxazoles involve cleavage of the isoxazole ring. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for the analysis of complex mixtures and for confirming the purity of the synthesized compound.

Technique Information Obtained
Mass Spectrometry (MS)Molecular weight, elemental composition, fragmentation pattern
High-Resolution MS (HRMS)Precise elemental composition
Liquid Chromatography-MS (LC-MS)Purity assessment, separation of mixtures, molecular weight of components

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, as well as intermolecular interactions in the crystal lattice.

Parameter Description
Bond LengthsThe distances between the centers of two bonded atoms.
Bond AnglesThe angles formed between three connected atoms.
Torsional AnglesThe angles between the planes defined by two sets of three atoms around a central bond.
Intermolecular InteractionsNon-covalent interactions (e.g., hydrogen bonds, π-π stacking) between molecules in the crystal.

Computational and Theoretical Investigations into Isoxazole, 5 4 Fluorophenyl 3 Methyl Structures

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For derivatives of 5-(4-fluorophenyl)-3-methylisoxazole, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to determine various molecular and electronic parameters. researchgate.net

These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, key properties can be determined. ajchem-a.comnih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A larger energy gap generally implies higher stability.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, the nitrogen atom of the oxadiazole ring in a similar fluorophenyl-containing compound was identified as a potential binding site for electrophilic attack. ajchem-a.com This information is vital for understanding how the molecule might interact with biological targets. nih.gov

Table 1: Key Molecular Parameters Obtained from DFT Calculations
ParameterDescriptionSignificance
Total EnergyThe total energy of the molecule in its optimized geometry.Indicates the stability of the molecular structure.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and polarizability. ajchem-a.com
Dipole Moment (μ)A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the molecule's surface.Identifies sites for nucleophilic and electrophilic attack, crucial for predicting intermolecular interactions. ajchem-a.com

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific target, typically a protein or enzyme. rjptonline.org This technique is instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action. For compounds related to 5-(4-fluorophenyl)-3-methylisoxazole, docking studies have been performed to evaluate their binding affinity and interaction patterns within the active sites of various proteins. researchgate.netbioinformation.netnih.gov

In one such study, a hybrid molecule containing the 5-(4-fluorophenyl) and 5-methylisoxazole (B1293550) moieties was docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov The simulation reveals the binding energy, a score that estimates the strength of the ligand-target interaction, and details the specific non-covalent interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, with key amino acid residues. mdpi.com For example, isoxazole (B147169) derivatives have been shown to interact with residues like Asn258 in the tubulin-colchicine binding site. mdpi.com These interactions are critical for the stability of the ligand-protein complex and are a prerequisite for biological activity.

The results from docking studies guide the structural modification of the lead compound to enhance its binding affinity and selectivity for the intended target. bioinformation.net

Table 2: Example of Molecular Docking Results for an Isoxazole Derivative against a Protein Kinase
ParameterDescriptionExample Value/Finding
Protein TargetThe specific protein or enzyme being investigated.Epidermal Growth Factor Receptor (EGFR) researchgate.netnih.gov
Binding Energy/ScoreA calculated value representing the binding affinity of the ligand to the target.-7.7 to -9.2 kcal/mol rjptonline.org
Interacting ResiduesSpecific amino acids in the protein's active site that form bonds with the ligand.LYS623, ASP810, CYS673 rjptonline.org
Types of InteractionsThe nature of the chemical bonds formed between the ligand and the protein.Hydrogen bonds, halogen bonds, hydrophobic interactions rjptonline.orgmdpi.com
RMSDRoot Mean Square Deviation, comparing the docked pose to a known crystal structure pose.Values < 2.0 Å are considered reliable. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are essential for predicting the activity of novel compounds and for understanding the structural features required for a specific biological effect.

For isoxazole analogues, QSAR models have been developed to predict activities such as anti-inflammatory effects and binding affinities for dopamine (B1211576) receptors. nih.govnih.gov The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, including its physicochemical, electronic, and topological properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that relates these descriptors to the observed biological activity.

A successful QSAR model can identify which molecular properties are most influential. For instance, a model might reveal that increased lipophilicity (LogP) and the presence of specific steric features positively correlate with the desired activity. eijppr.com This knowledge allows medicinal chemists to rationally design new derivatives of 5-(4-fluorophenyl)-3-methylisoxazole with potentially enhanced potency.

Table 3: Common Molecular Descriptors Used in QSAR Studies
Descriptor ClassExample DescriptorsInformation Provided
PhysicochemicalLogP, Molar Refractivity (MR)Lipophilicity, molecular size, and polarizability.
ElectronicHOMO/LUMO energies, Dipole MomentElectron-donating/accepting ability, polarity.
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular size, shape, and degree of branching.
Steric/3DMolecular Volume, Surface AreaThree-dimensional shape and bulk of the molecule.

In Silico Prediction Models for Pharmacological Profiles

Before a compound can be considered a viable drug candidate, it must possess a favorable pharmacological profile, commonly assessed through its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico prediction models offer a rapid and cost-effective way to evaluate these properties early in the drug discovery process, helping to identify compounds with potential liabilities. nih.govjonuns.com

For isoxazole derivatives, computational tools and web servers like SwissADME and pkCSM are frequently used to predict their drug-likeness and pharmacokinetic parameters. researchgate.netnih.gov These models assess compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

Beyond basic drug-likeness, these models can predict specific ADMET characteristics such as gastrointestinal absorption, blood-brain barrier permeability, inhibition of cytochrome P450 (CYP) enzymes (a major cause of drug-drug interactions), and potential organ toxicity (e.g., hepatotoxicity). jonuns.comrsc.org The prediction that a derivative of 5-(4-fluorophenyl)-3-methylisoxazole exhibits good oral bioavailability and is not a CYP inhibitor would significantly increase its value as a lead compound for further development. researchgate.net

Table 4: Key Pharmacological Parameters Predicted by In Silico Models
ParameterDescriptionSignificance in Drug Development
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and potential for oral bioavailability.Helps filter out compounds with poor absorption or permeation.
Gastrointestinal (GI) AbsorptionPrediction of a compound's ability to be absorbed from the gut into the bloodstream.Essential for orally administered drugs.
Blood-Brain Barrier (BBB) PermeationPrediction of whether a compound can cross the BBB to act on the central nervous system.Crucial for neuro-targeted drugs; undesirable for others to avoid CNS side effects.
CYP450 InhibitionPrediction of a compound's potential to inhibit key metabolic enzymes.Identifies the risk of adverse drug-drug interactions.
HepatotoxicityPrediction of the potential for the compound to cause liver damage.A critical safety parameter to avoid drug-induced liver injury.
Human Ether-a-go-go (hERG) InhibitionPrediction of a compound's potential to block the hERG potassium channel.Identifies the risk of cardiotoxicity (QT prolongation).

Pharmacological and Biological Research Applications of Isoxazole, 5 4 Fluorophenyl 3 Methyl Analogues

Biological Activity Evaluation Methodologies

The initial assessment of the biological effects of novel isoxazole (B147169) analogues relies on a combination of cell-based assays and targeted biochemical screens. These methodologies provide crucial data on compound efficacy, potency, and mechanism of action.

In Vitro Cellular Assays and Screening Platforms

The primary evaluation of isoxazole analogues often begins with in vitro cellular assays to determine their impact on cell viability, proliferation, and specific cellular processes like apoptosis. A common technique is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov This method has been used to screen isoxazole derivatives against a wide array of human cancer cell lines, including fibrosarcoma (HT-1080), lung carcinoma (A-549), and breast cancer (MCF-7 and MDA-MB-231). nih.gov Similarly, the MTS assay has been employed to study the antiproliferative effects of related pyrrolo[3,4-d]isoxazoles on human cervical carcinoma (HeLa) and murine fibroblast (3T3) cell lines.

Beyond cancer cells, cytotoxicity assays are also performed on non-cancerous cell lines, such as fibroblasts, to assess the general toxicity of the compounds. researchgate.net For compounds showing significant antiproliferative effects, further mechanistic studies are conducted. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The Annexin V release assay is a standard method used to detect early and late stages of apoptosis in cells treated with isoxazole derivatives, such as in studies involving human erythroleukemic K562 cells. nih.gov These screening platforms allow for the rapid identification of compounds with potent cytotoxic or antiproliferative activity, providing a foundation for further investigation. For instance, some isoxazole derivatives have shown potent effects in inhibiting the in vitro proliferation of K562 cells at nanomolar concentrations. nih.gov

Table 1: Examples of In Vitro Cellular Assays Used for Isoxazole Analogues
Assay TypePurposeExample Cell LinesReference
MTT/MTS AssayEvaluates cell viability and proliferationHT-1080, A-549, MCF-7, HeLa, K562 nih.govnih.gov
Cytotoxicity AssayAssesses toxicity against non-cancerous cellsFibroblast cell lines (e.g., L929) researchgate.net
Annexin V AssayDetects and quantifies apoptosisK562 nih.gov

Enzyme Inhibition Profiling and Reporter Gene Assays

To identify the specific molecular targets of isoxazole analogues, researchers utilize enzyme inhibition profiling and reporter gene assays. Direct enzymatic assays measure the ability of a compound to inhibit the activity of a purified or isolated enzyme. For example, the inhibitory potential of isoxazole derivatives against p38 MAP kinase has been determined using an in vitro enzyme-linked immunosorbent assay (ELISA). nih.gov Similarly, a non-radioactive immunosorbent p38α MAPK enzyme assay has been used to evaluate inhibitors that compete with ATP for the enzyme's catalytic site. scbt.com For enzymes like CYP17A1, an in vitro reconstituted system with the recombinant human enzyme is used to assess the inhibitory effects on its dual hydroxylase and lyase activities. orscience.ruresearchgate.net

Reporter gene assays are powerful tools for studying the modulation of transcription factor activity and protein-protein interactions. These assays typically use a plasmid containing a reporter gene (e.g., luciferase) linked to a promoter that is regulated by the transcription factor or complex of interest. When cells are transfected with this plasmid, the activity of the transcription factor can be quantified by measuring the reporter protein's signal. This methodology has been instrumental in identifying and optimizing isoxazole-amide compounds that modulate the transcriptional synergy of the GATA4 and NKX2-5 protein complex, which is crucial in cardiac gene expression. By measuring changes in luciferase activity, researchers can screen for molecules that either inhibit or enhance this critical protein-protein interaction.

Elucidation of Molecular Targets and Mechanisms of Action

Through the application of the above methodologies, numerous molecular targets for isoxazole analogues have been identified. These compounds have been shown to modulate the activity of kinases, hydrolases, reductases, receptors, and protein-protein interactions, leading to their diverse pharmacological effects.

Kinase Inhibition (e.g., EGFR, p38 MAPK, CK1)

The isoxazole scaffold has proven to be an effective core for the development of potent protein kinase inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK): The isoxazole ring has been successfully used as a bioisosteric replacement for the imidazole (B134444) ring found in many p38 MAPK inhibitors. nih.gov A variety of 3,4- and 4,5-disubstituted, as well as 3,4,5-trisubstituted isoxazole derivatives, have been synthesized and shown to be potent inhibitors of p38 MAP kinase. nih.gov Some 3,4-diaryl-isoxazoles have been identified as potent dual inhibitors of both p38α MAPK and Casein Kinase 1δ (CK1δ).

Casein Kinase 1 (CK1): The 3,4-diaryl-isoxazole scaffold is a key pharmacophore for inhibiting CK1 isoforms, particularly CK1δ and CK1ε. Modifications to this core structure, such as the addition of chiral pyrrolidine (B122466) scaffolds, have been explored to develop potent and selective CK1 inhibitors. researchgate.net These inhibitors target the ATP-binding site of the kinase. researchgate.net Dysregulation of CK1 isoforms is associated with proliferative disorders like cancer, making them an important therapeutic target.

Epidermal Growth Factor Receptor (EGFR): Certain isoxazole derivatives have been identified as having anticancer activity by targeting EGFR tyrosine kinase (EGFR-TK). For example, a series of novel isoxazole derivatives were synthesized and evaluated for their EGFR-TK inhibitory activity, with some compounds showing high potency with IC50 values in the nanomolar range (e.g., 0.054 µM).

Table 2: Isoxazole Analogues as Kinase Inhibitors
Target KinaseIsoxazole ScaffoldReported ActivityReference
p38α MAPK3,4-Diaryl-isoxazolePotent dual inhibition (IC50 = 0.45 µM for p38α)
CK1δ3,4-Diaryl-isoxazolePotent dual inhibition (IC50 = 0.23 µM for CK1δ)
CK1δ / CK1ε3,4-Diaryl-isoxazole with pyrrolidinePotent and selective inhibition (IC50 in nM range) researchgate.net
EGFR-TKSubstituted IsoxazolesHigh inhibitory activity (IC50 = 0.054 µM)

Hydrolase and Reductase Modulations (e.g., HDAC1, DHFR, CYP17A1)

Isoxazole analogues have also been developed to target key enzymes involved in hydrolysis and reduction reactions.

Histone Deacetylases (HDACs): The isoxazole moiety has been incorporated into the design of novel HDAC inhibitors. Specifically, a 3-hydroxy-isoxazole group has been identified as a completely new zinc-binding group (ZBG) for inhibiting HDAC6, a class IIb HDAC. A series of derivatives with this novel ZBG demonstrated good potency, with the most effective candidate achieving an IC50 of 700 nM against HDAC6. This work suggests that the 3-hydroxy-isoxazole can be a valuable bioisosteric replacement for the hydroxamic acid moiety often found in HDAC inhibitors, which can be associated with genotoxicity.

Cytochrome P450 17A1 (CYP17A1): This enzyme is a critical target in the treatment of prostate cancer due to its role in androgen biosynthesis. orscience.ru A series of steroids containing an isoxazole fragment in their side chain have been synthesized and evaluated as CYP17A1 inhibitors. orscience.ru These isoxazolyl steroids were tested for their effects on both the 17α-hydroxylase and 17,20-lyase activities of the human enzyme. orscience.ru While some compounds showed moderate inhibitory effects, their activity profile is crucial, as an optimal inhibitor should selectively block the 17,20-lyase activity to halt androgen synthesis without significantly affecting glucocorticoid production. orscience.ru

Receptor and Protein-Protein Interaction Modulation (e.g., EP3, EPAC, TLR7, GATA4-NKX2-5)

The adaptability of the isoxazole scaffold extends to the modulation of cell surface receptors, intracellular signaling proteins, and critical protein-protein interactions.

Exchange Proteins Directly Activated by cAMP (EPAC): A series of novel EPAC antagonists have been developed based on a 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide scaffold. nih.gov Through structure-activity relationship (SAR) studies, researchers have optimized a high-throughput screening hit to produce several more active EPAC antagonists with inhibitory activity in the low micromolar range. nih.gov These compounds specifically interact with the cAMP binding domain of EPAC proteins. nih.gov

Toll-Like Receptor 7 (TLR7): Fused heterocyclic systems incorporating an isoxazole ring, specifically 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines, have been designed as a novel class of selective TLR7 agonists. The most effective agonist from this class demonstrated an EC50 value of 7.8 μM and was shown to be non-cytotoxic while inducing the secretion of pro-inflammatory cytokines. Importantly, these compounds showed high selectivity for TLR7 over the closely related TLR8.

GATA4-NKX2-5 Protein-Protein Interaction: The physical interaction between the transcription factors GATA4 and NKX2-5 is essential for cardiomyocyte gene expression and has been implicated in cardiac hypertrophy. A significant breakthrough in targeting this interaction was the identification of a phenylisoxazole carboxamide, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, as a potent inhibitor of GATA4-NKX2-5 transcriptional synergy with an IC50 of 3 µM. This discovery was enabled by fragment-based screening and a luciferase reporter gene assay. Extensive SAR studies, involving the synthesis of over 200 derivatives, have revealed that the aromatic isoxazole substituent is a key regulator of this inhibitory activity.

Table 3: Isoxazole Analogues as Modulators of Receptors and Protein Interactions
Molecular TargetIsoxazole ScaffoldMode of ActionReported PotencyReference
EPAC2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanideAntagonistLow micromolar IC50 values nih.gov
TLR76-(trifluoromethyl)isoxazolo[5,4-d]pyrimidineAgonistEC50 = 7.8 µM
GATA4-NKX2-5 InteractionN-phenyl-5-methyl-3-phenylisoxazole-4-carboxamideInhibitorIC50 = 3 µM

Structure-Activity Relationship (SAR) Studies and Design Principles of Isoxazole, 5-(4-fluorophenyl)-3-methyl- Analogues

Influence of Fluorine Substitution on Biological Potency and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govselvita.com In analogues of Isoxazole, 5-(4-fluorophenyl)-3-methyl-, the fluorine atom at the para-position of the 5-phenyl ring plays a significant role in modulating biological activity. nih.gov

Key Influences of Fluorine Substitution:

Enhanced Potency: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, often leading to stronger interactions with biological targets. academie-sciences.fr For instance, studies on isoxazole derivatives as anticancer agents have shown that a fluorine or trifluoromethyl group at the fourth position of the phenyl ring promotes cytotoxicity. nih.gov In a series of 4-phenoxy-phenyl isoxazoles designed as Acetyl-CoA carboxylase (ACC) inhibitors, analogues with fluorine substitution demonstrated significant antiproliferative activity against cancer cell lines like MDA-MB-231.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes in the body. cambridgemedchemconsulting.com Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. nih.gov

Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site of a target protein. These interactions can significantly enhance binding affinity and selectivity. selvita.com

Research on fluoro-substituted spiro-isoxazolines demonstrated that replacing other functionalities with halo substituents, such as chloro and trifluoromethyl groups on the phenyl ring, led to a substantial increase in potency against human cytomegalovirus (HCMV). nih.govrsc.org This highlights the general importance of halogen substitution in this class of compounds.

Impact of Methyl Substitution on Pharmacological Profile

The methyl group at the C-3 position of the isoxazole ring is a critical determinant of the pharmacological profile of these analogues. Its presence or modification can profoundly affect potency, selectivity, and metabolic stability. This phenomenon, sometimes referred to as the "magic methyl effect," occurs when the addition of a single methyl group leads to a significant and sometimes unexpected improvement in a compound's biological activity. juniperpublishers.com

Key Roles of the 3-Methyl Group:

Binding Affinity and Potency: The small, lipophilic nature of the methyl group allows it to fit into specific hydrophobic pockets within a target's binding site. juniperpublishers.com This interaction can anchor the ligand, leading to a substantial increase in binding affinity and, consequently, biological potency. nih.gov For example, in studies of isoxazolines as selective COX-2 inhibitors, compounds with a C-3 methyl substituent were found to be potent analgesics. nih.gov

Metabolic Stability: A methyl group can serve as a "metabolic shield," sterically hindering the enzymatic degradation of adjacent functional groups. This can protect the molecule from metabolic breakdown, thereby enhancing its stability and duration of action. nih.gov

Selectivity: The precise fit of the methyl group into a specific pocket of the target protein can be a key factor in achieving selectivity over other, related proteins. nih.gov In the development of neurokinin-3 receptor antagonists, the installation of a methyl group at a specific position increased potency to the nanomolar scale. nih.gov

The importance of the 3-position substituent is not limited to a methyl group. In the design of HIV-1 integrase inhibitors, a series of 3,5-disubstituted isoxazole isomers were synthesized, indicating that modifications at this position are crucial for biological activity. researchgate.net However, SAR studies often reveal that the methyl group provides an optimal balance of size, lipophilicity, and metabolic stability for many targets. nih.govnih.gov

Table 1: Structure-Activity Relationship Summary of Isoxazole Analogues
Modification SiteSubstituentObserved Effect on Biological ActivityPotential Rationale
5-Phenyl Ring (para-position)Fluorine (F)Increased potency and metabolic stabilityEnhanced binding interactions, blocks metabolic oxidation
Trifluoromethyl (CF3)Promotes cytotoxicity in anticancer studiesStrong electron-withdrawing effects, altered lipophilicity
Isoxazole Ring (C-3 position)Methyl (CH3)Increased potency and selectivity (e.g., COX-2)Fills hydrophobic pockets, provides metabolic stability
Other alkyl/aryl groupsVariable; activity is highly dependent on the targetAlters size, shape, and electronic properties for target binding

Rational Design and Optimization Strategies for Isoxazole-Based Ligands

The rational design of isoxazole-based ligands leverages SAR data to systematically optimize their pharmacological properties. nih.gov This process involves a multi-faceted approach that combines computational modeling with synthetic chemistry to create novel analogues with improved efficacy and selectivity. nih.govresearchgate.net

Common Design and Optimization Strategies:

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's ADME profile. cambridgemedchemconsulting.com For example, replacing a metabolically labile ester group at the C-3 position with various bioisosteres can be explored, although in some anti-tuberculosis agents, this led to a significant loss of activity, indicating the ester was crucial. nih.gov The fluorine atom itself is often used as a bioisostere for hydrogen or a hydroxyl group. selvita.combrighton.ac.uk

Scaffold Hopping and Privileged Structures: This involves keeping the key pharmacophoric elements (like the substituted isoxazole) while modifying the core molecular structure or linking it to "privileged substructures" known to bind to specific classes of biological targets. nih.govresearchgate.net Incorporating frameworks like indole (B1671886) or quinoline (B57606) can enhance biological relevancy and lead to diverse activities. researchgate.net

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are essential tools. nih.govresearchgate.net Docking predicts how a ligand binds to the active site of a target protein, helping to rationalize observed SAR and guide the design of new analogues with improved binding affinity. nih.gov QSAR models create a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. nih.gov

Systematic Modification: A core strategy involves the systematic modification of different parts of the lead compound. nih.gov For 3,5-disubstituted isoxazoles, this includes:

Varying the C-3 substituent: Exploring different alkyl, aryl, or functional groups at this position to probe the size and nature of the corresponding binding pocket. nih.govnih.gov

Modifying the C-5 substituent: Altering the substitution pattern on the 5-phenyl ring (e.g., changing the position or type of halogen) to optimize electronic and steric interactions. nih.govresearchgate.net

An example of rational design is the development of isoxazole-based VEGFR2 inhibitors, where QSAR studies indicated that electron-donating groups on the benzene (B151609) ring linked to the isoxazole were necessary for activity. nih.govresearchgate.net This insight allows chemists to focus their synthetic efforts on more promising candidates.

Table 2: Rational Design Strategies for Isoxazole Ligands
StrategyDescriptionExample Application
Bioisosteric ReplacementSubstituting atoms or groups with others that have similar physicochemical properties to improve ADME/Tox profiles.Replacing a hydrogen with a fluorine atom to block metabolic degradation. cambridgemedchemconsulting.com
Scaffold HoppingReplacing the central core of the molecule while retaining key binding groups to discover novel chemical series.Linking the isoxazole core to privileged structures like indole or quinoline. researchgate.net
Molecular DockingComputer simulation to predict the preferred orientation of a ligand when bound to a target protein.Identifying key amino acid interactions for VEGFR2 inhibitors to guide further modifications. nih.gov
QSAR StudiesDeveloping mathematical models to correlate chemical structure with biological activity.Predicting the potency of new isoxazole derivatives before synthesis. researchgate.net

Future Perspectives and Emerging Directions in Isoxazole, 5 4 Fluorophenyl 3 Methyl Research

Development of Novel Isoxazole (B147169) Chemotypes with Tailored Bioactivities

The future development of derivatives based on the Isoxazole, 5-(4-fluorophenyl)-3-methyl- scaffold is centered on creating novel chemotypes with highly specific and potent biological activities. The versatility of the isoxazole ring allows for extensive structural modifications to enhance pharmacological properties. rsc.orgresearchgate.net Research efforts are increasingly directed towards synthesizing hybrid molecules where the core isoxazole structure is combined with other pharmacologically active moieties to generate compounds with enhanced or entirely new bioactivities.

A prominent strategy involves the synthesis of isoxazole-piperazine hybrids, which have been evaluated for their cytotoxic activities against various cancer cell lines. nih.govnih.gov For instance, studies have demonstrated that certain novel isoxazole derivatives can induce oxidative stress, apoptosis, and cell cycle arrest in human liver cancer cells. nih.govnih.gov The design of these new chemical entities often involves a fragment-based lead generation strategy, aiming to target specific proteins or pathways involved in oncogenesis, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). researchgate.netnih.gov

Detailed research findings have shown that specific substitutions on the isoxazole ring system play a critical role in determining the compound's biological effect. By modifying the core structure, researchers can develop derivatives with tailored functions, ranging from anticancer to antimicrobial or anti-inflammatory activities. bohrium.com

Derivative TypeModification StrategyTarget BioactivityKey Findings
Isoxazole-Piperazine HybridsIncorporation of an arylpiperazine moiety. nih.govAnticancerShowed potent cytotoxicity on liver and breast cancer cell lines with IC50 values in the low micromolar range. nih.govnih.gov
Thiazolidin-4-one HybridsFusion with a thiazolidine-4-one ring. researchgate.netAnticancerEvaluated for in-vitro anticancer activity against HeLa, MCF7, and A549 cell lines. researchgate.net
Pyrazole (B372694) Oxime DerivativesLinkage to a pyrazole oxime structure. mdpi.comAcaricidal, InsecticidalExhibited significant insecticidal effects against various agricultural pests. mdpi.com
Fused IsoxazolesFusion of the isoxazole ring with other aromatic systems. mdpi.comDiverse Pharmacological ActivitiesExplored for anti-cancer, anti-microbial, and anti-inflammatory potential. mdpi.com

Advanced Screening Technologies and Integrated Drug Discovery Platforms

The discovery of lead compounds from libraries of Isoxazole, 5-(4-fluorophenyl)-3-methyl- derivatives is increasingly reliant on advanced screening technologies and integrated discovery platforms. High-throughput screening (HTS) programs are essential for rapidly evaluating large libraries of fused isoxazole derivatives to identify new lead compounds for a variety of therapeutic targets. mdpi.com

These platforms combine chemical synthesis, biological evaluation, and computational analysis to streamline the drug discovery process. In-vitro antitumor activity, for example, is assessed against a panel of human cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) using assays like the sulforhodamine B (SRB) or MTT methods. nih.govrsc.org This allows for the efficient identification of the most potent and selective compounds. nih.gov

Furthermore, integrated approaches extend beyond initial screening. For promising "hit" compounds, subsequent studies are conducted to elucidate their mechanism of action. This can involve cell cycle analysis to determine if a compound induces arrest at specific phases, apoptosis assays to confirm programmed cell death, and specific enzyme inhibition assays to identify molecular targets like EGFR-TK or VEGFR-2. nih.govrsc.org

Technology/PlatformApplication in Isoxazole ResearchPurpose
High-Throughput Screening (HTS)Evaluation of large libraries of novel isoxazole derivatives. mdpi.comTo rapidly identify compounds with desired biological activity.
Cell-Based Assays (e.g., MTT, SRB)Assessing the cytotoxicity of new compounds against various cancer cell lines (e.g., Huh7, Mahlavu, MCF-7). nih.govTo quantify the antiproliferative effects and determine IC50 values.
Enzyme Inhibition AssaysMeasuring the inhibitory activity of derivatives against specific protein targets like EGFR-TK and VEGFR-2. nih.govTo identify the molecular mechanism of action.
Integrated Drug DiscoveryCombining synthesis, biological screening, and computational modeling. nih.govrsc.orgTo create a comprehensive and efficient workflow from initial design to lead optimization.
Virtual Screening (VS)Computational technique to screen large libraries of compounds against a biological target. researchgate.netTo prioritize structures that are most likely to bind to a drug target for further experimental testing. researchgate.net

Computational Design and Predictive Modeling for Next-Generation Isoxazole Derivatives

Computational chemistry and molecular modeling are indispensable tools for designing the next generation of Isoxazole, 5-(4-fluorophenyl)-3-methyl- derivatives. These computational approaches allow researchers to predict the properties and biological activity of novel molecules before their synthesis, saving significant time and resources. jcchems.com

Molecular docking is a widely used technique to study the interactions between a designed compound and its biological target, such as the active site of an enzyme like EGFR. nih.govresearchgate.net These studies provide crucial insights into the binding modes and affinities, helping to rationalize the structure-activity relationships (SAR) observed in biological assays. researchgate.net This understanding guides the rational design of new derivatives with improved potency and selectivity.

In addition to predicting binding, computational tools are used to forecast the pharmacokinetic properties of new compounds. In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties are calculated using platforms like SwissADME to evaluate the drug-likeness of designed molecules. researchgate.net Parameters such as Lipinski's rule of five and Veber's standards are analyzed to ensure that new derivatives have favorable profiles for oral bioavailability. nih.govjcchems.com Density Functional Theory (DFT) may also be employed to calculate extensive molecular and electronic parameters for a target compound. researchgate.net

Computational Tool/MethodPurpose in Isoxazole ResearchExample Application
Molecular DockingTo predict the binding orientation and affinity of a ligand to its receptor. nih.govSimulating the fit of isoxazole derivatives into the active site of EGFR-TK to guide inhibitor design. nih.gov
In-silico ADME PredictionTo evaluate the drug-likeness and pharmacokinetic properties of new compounds. researchgate.netUsing SwissADME to calculate properties and assess compliance with Lipinski's rule. researchgate.net
Density Functional Theory (DFT)To calculate molecular and electronic parameters of a compound. researchgate.netCharacterizing the electronic structure of a novel isoxazole-thiazolidine hybrid. researchgate.net
Structure-Activity Relationship (SAR) AnalysisTo correlate chemical structure with biological activity.Identifying key structural features of isoxazole derivatives responsible for potent anticancer activity.

Q & A

Basic Research Question

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for regiochemistry confirmation (e.g., distinguishing 3- vs. 5-substitution) .
  • Crystallography : X-ray diffraction to resolve bond lengths and dihedral angles (e.g., 7.37° between phenyl and isoxazole rings) .
  • Mass Spectrometry : HRMS for molecular formula validation .

What strategies optimize synthetic yield and purity for isoxazole derivatives?

Advanced Research Question

  • Catalyst Selection : Hypervalent iodine reagents improve cycloaddition efficiency compared to traditional Cu(I) catalysts .
  • Purification : Use silica gel chromatography for intermediates and recrystallization (e.g., ethyl acetate) for final products .
  • Reaction Monitoring : TLC tracking to minimize side products .

What in vitro models are used to assess antimicrobial efficacy?

Basic Research Question

  • Disk Diffusion : Zone of inhibition measurements against Gram-positive/negative bacteria .
  • MIC Determination : Broth microdilution to quantify minimum inhibitory concentrations .
    Limitation : Lack of correlation with in vivo efficacy due to biofilm formation or host factors.

How to design experiments to study enzyme inhibition mechanisms?

Advanced Research Question

  • Kinetic Assays : Measure IC50 and Ki values to determine inhibition type (e.g., semi-competitive for GR) .
  • Structural Analysis : Co-crystallization with target enzymes (e.g., GST) to identify binding residues.
  • Computational Modeling : MD simulations to explore dynamic interactions .

What are key considerations in selecting starting materials for synthesis?

Basic Research Question

  • Availability : Commercial nitro compounds or nitrile oxides for cycloaddition .
  • Functional Group Compatibility : Protect hydroxyl groups (e.g., MOM-protection) to prevent undesired side reactions .

How to evaluate the impact of fluorophenyl groups on pharmacokinetics?

Advanced Research Question

  • Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation.
  • Permeability : Caco-2 cell monolayers for intestinal absorption prediction.
  • DFT Studies : Calculate logP and polar surface area to estimate bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.